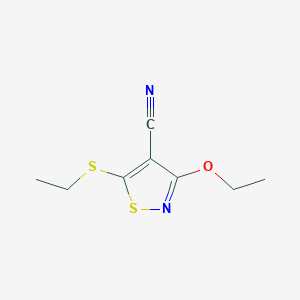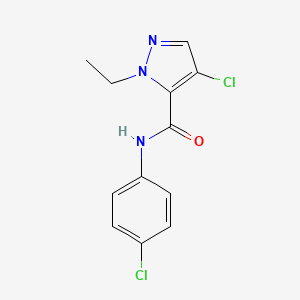![molecular formula C21H22ClN3O4 B5907454 N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide](/img/structure/B5907454.png)
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide, also known as C21H22ClN3O3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has been shown to exhibit various other biochemical and physiological effects. For example, studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Additionally, this compound is relatively easy to synthesize and can be purified through various techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for research on N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide. One area of research is in the development of new cancer therapies that incorporate this compound as a key component. Another area of research is in the optimization of the synthesis method for this compound to improve yield and purity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide involves a series of chemical reactions. One of the most common methods of synthesis is through the reaction of 3,4,5-trimethoxybenzoic acid with 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzylamine in the presence of a coupling agent such as N,N'-dimethylaminopyridine (DMAP) and a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzyl}-3,4,5-trimethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that this compound exhibits potent antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Properties
IUPAC Name |
N-[[4-[(4-chloropyrazol-1-yl)methyl]phenyl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c1-27-18-8-16(9-19(28-2)20(18)29-3)21(26)23-10-14-4-6-15(7-5-14)12-25-13-17(22)11-24-25/h4-9,11,13H,10,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBLMCBKLYJLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=C(C=C2)CN3C=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(dimethylamino)carbonyl]-2-(2-thienyl)vinyl]benzamide](/img/structure/B5907384.png)
![1-allyl-2'-amino-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B5907392.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5907394.png)
![ethyl 5-[(diethylamino)methyl]-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5907405.png)
![methyl [1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B5907412.png)
![N-{2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-4-nitrobenzamide](/img/structure/B5907417.png)
![N-(4-chlorophenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5907425.png)
![4-(4-iodophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B5907441.png)


![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5907489.png)
